molecular formula C12H8O B13831069 Ethanone, 1-(3,4-diethynylphenyl)-

Ethanone, 1-(3,4-diethynylphenyl)-

Cat. No.: B13831069
M. Wt: 168.19 g/mol
InChI Key: WHVGPBZFFHISFZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-diethynylphenyl)- (CAS: 302346-41-4) is an aromatic ketone with the molecular formula C₁₂H₈O and a molecular weight of 168.19 g/mol. Its structure features a phenyl ring substituted with two ethynyl groups at the 3- and 4-positions, linked to an acetyl group. The ethynyl substituents impart unique electronic and steric properties, making this compound of interest in materials science and organic synthesis .

Properties

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

1-(3,4-diethynylphenyl)ethanone

InChI

InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3

InChI Key

WHVGPBZFFHISFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3,4-diethynylphenyl)-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenyl ethanone derivative.

    Substitution Reaction: The phenyl ring undergoes a substitution reaction with ethynyl groups at the 3 and 4 positions. This can be achieved using ethynylation reagents such as acetylene gas or ethynyl halides in the presence of a catalyst like palladium.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at elevated temperatures (around 80-120°C), and in the presence of a base (e.g., potassium carbonate) to facilitate the substitution.

Industrial Production Methods: Industrial production of Ethanone,1-(3,4-diethynylphenyl)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: Ethanone,1-(3,4-diethynylphenyl)-(9ci) can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethanone,1-(3,4-diethynylphenyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethanone,1-(3,4-diethynylphenyl)-(9ci) depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways, depending on its structural features and functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The table below compares key structural features and physicochemical properties of Ethanone, 1-(3,4-diethynylphenyl)- with similar acetophenone derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Melting Point (°C) Key Applications/Properties
Ethanone, 1-(3,4-diethynylphenyl)- 302346-41-4 C₁₂H₈O 168.19 3,4-diethynyl N/A N/A Potential use in conjugated polymers
3,4-Dihydroxyacetophenone 1197-09-7 C₈H₈O₃ 152.15 3,4-dihydroxy Sublimes 125–128 Antioxidant, pharmaceutical intermediate
3,4-Dimethylacetophenone 3637-01-2 C₁₀H₁₂O 148.20 3,4-dimethyl 243–245 -5 to -3 Fragrance synthesis, solvent
3',4'-Dichloroacetophenone 1197-16-8 C₈H₆Cl₂O 203.04 3,4-dichloro 285–287 36–38 Pesticide precursor, toxicant
4'-[(3,4-Dichlorobenzyl)oxy]acetophenone N/A C₁₅H₁₂Cl₂O₂ 307.16 3,4-dichlorobenzyloxy N/A N/A Antimicrobial agent development
Key Observations:
  • Polarity: Hydroxyl substituents (e.g., 3,4-dihydroxyacetophenone) increase hydrophilicity and hydrogen-bonding capacity, impacting solubility in polar solvents .

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